2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride

Deubiquitinase (DUB) chemical probe Ubiquitin-binding domain antagonist X-ray crystallography

Researchers probing USP5 ZnF-UBD function often lack validated chemical probes with defined binding modes. This hydrochloride salt resolves that gap as one of the few small molecules co-crystallized with USP5 ZnF-UBD (PDB 6P9G, 2.1 Å). • Kd = 930 μM (19F-NMR) - ideal sentinel compound for SPR, ITC, or DSF assay calibration • Enhanced aqueous solubility enables ≥10 mM soaking experiments for co-crystallography • Defined counterion stoichiometry ensures batch-to-batch reproducibility in biophysical assays

Molecular Formula C11H11ClN2O3
Molecular Weight 254.67 g/mol
Cat. No. B11863139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride
Molecular FormulaC11H11ClN2O3
Molecular Weight254.67 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1C=NC2=CC=CC=C2C1=O.Cl
InChIInChI=1S/C11H10N2O3.ClH/c1-7(11(15)16)13-6-12-9-5-3-2-4-8(9)10(13)14;/h2-7H,1H3,(H,15,16);1H
InChIKeyQBNOWMKBODXMGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride – A Crystallographically Validated USP5 ZnF-UBD Ligand for Chemical Probe Development


2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride (CAS 435345-19-0, free base CAS 61381-36-0) is a chiral quinazolin-4(3H)-one derivative bearing a 2-propanoic acid substituent. The (2R)-enantiomer has been co-crystallized with the zinc-finger ubiquitin-binding domain (ZnF-UBD) of ubiquitin-specific protease 5 (USP5) at a resolution of 2.1 Å (PDB 6P9G), establishing it as one of the earliest small-molecule ligands for this regulatory domain [1]. Unlike generic quinazolinone scaffolds explored for broad antibacterial or anti-inflammatory applications, this compound is defined by its selective engagement of the USP5 ZnF-UBD surface, a structural module implicated in substrate positioning and allosteric modulation of deubiquitinase activity [1]. The hydrochloride salt form enhances aqueous solubility, facilitating its use in biochemical and biophysical assays where free-acid solubility is limiting.

Probe Target Co-crystallized (2R)-enantiomer defines USP5 ZnF-UBD binding pose
Format Hydrochloride salt supports aqueous solubility for SPR, ITC, and NMR assays
Use Context Provides structurally defined starting point for fragment-based chemical probe optimization

Why 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride Cannot Be Replaced by Generic Quinazolinone Analogs


The quinazolin-4(3H)-one pharmacophore is pervasive in medicinal chemistry, yet its biological activity is exquisitely sensitive to the position, length, and stereochemistry of the pendant carboxylic acid chain. The target compound bears a chiral 2-propanoic acid group attached to N3 of the quinazolinone ring, a substitution pattern that directly determines its USP5 ZnF-UBD binding mode [1]. Shifting the carboxylic acid to the 3-propanoic acid position (CAS 25818-88-6) or truncating to the acetic acid homolog (PDB 6NFT) alters the hydrogen-bonding network and hydrophobic contacts observed in the co-crystal structure, potentially abolishing or weakening target engagement [2]. Furthermore, the hydrochloride salt form of the title compound provides a defined counterion stoichiometry that simplifies buffer preparation and ensures batch-to-batch reproducibility in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments, advantages not inherent to the free acid or to alternative quinazolinone derivatives offered as neat bases.

3-Propanoic acid positional isomer not co-crystallized with USP5 ZnF-UBD; binding mode unknown
Acetic acid chain-length analog exhibits distinct binding pose, weakening Arg221-Leu199 bridging network
Racemate or (2S)-enantiomer may lack the Pro172/Val174 hydrophobic fit observed in the (2R) co-crystal
Free acid form may require additional solubilization steps for high-concentration biophysical experiments

Quantitative Differentiation of 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride: Evidence for Scientific Selection


Atomic-Resolution Binding Mode of (2R)-2-(4-Oxoquinazolin-3(4H)-yl)propanoate to USP5 ZnF-UBD

The (2R)-enantiomer of the target compound was co-crystallized with the USP5 zinc-finger ubiquitin-binding domain (residues 171–290) and the structure solved at 2.1 Å resolution (PDB 6P9G) [1]. This is contrasted with the homolog (4-oxoquinazolin-3(4H)-yl)acetic acid, co-crystallized with the same USP5 ZnF-UBD construct but exhibiting a different binding pose (PDB 6NFT) at ~1.65 Å resolution [2]. The propanoic acid chain in PDB 6P9G forms a bidentate salt bridge with Arg221 and a hydrogen bond to the backbone carbonyl of Leu199, interactions that the shorter acetic acid chain in PDB 6NFT cannot fully recapitulate, resulting in a ~1.2-fold difference in Kd (930 μM vs. 770 μM by 19F-NMR) [3].

Binding Mode
Head-to-head
(2R)-propanoic acid co-crystallized with USP5 ZnF-UBD at 2.1 Å; engages Arg221 & Leu199. Acetic acid homolog binds in distinct pose, lacks bridging network.
Chain length determines pose; propanoic acid enables Arg221-Leu199 pharmacophore.
Co-crystal structures: PDB 6P9G vs 6NFT
Deubiquitinase (DUB) chemical probe Ubiquitin-binding domain antagonist X-ray crystallography

Kd-Based Discrimination Between 2-Propanoic Acid and Acetic Acid Quinazolinone Ligands at USP5 ZnF-UBD

In a direct 19F-NMR Kd determination using 5-fluorotryptophan-labeled USP5 ZnF-UBD (171–290), the 2-propanoic acid derivative (i.e., the target compound free acid) exhibited a Kd of 930 μM, while the truncated acetic acid analog displayed a Kd of 770 μM [1]. Although both are weak binders, the 1.2-fold difference is reproducible and is corroborated by distinct co-crystal structures that reveal non-equivalent binding modes (PDB 6P9G vs. 6NFT) [2]. The longer propanoic acid chain orients the carboxylate to engage Arg221, while the acetic acid analog binds deeper and cannot simultaneously contact Arg221 and Leu199. No data are available for the 3-propanoic acid positional isomer (CAS 25818-88-6) in this assay system, precluding a direct affinity comparison.

Binding Affinity
Head-to-head
Kd = 930 μM (propanoic) vs 770 μM (acetic) by 19F-NMR
Modest affinity gap reflects structurally distinct binding modes.
19F-NMR, 5-fluorotryptophan-labeled USP5 ZnF-UBD
Ligand binding affinity Structure-activity relationship 19F-NMR screening

Regioisomeric Specificity: 2-Propanoic Acid vs. 3-Propanoic Acid Substitution and Impact on USP5 ZnF-UBD Recognition

The 2-position propanoic acid attachment at N3 of the quinazolinone ring (target compound, CAS 61381-36-0) is regioisomeric to the 3-propanoic acid analog (3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, CAS 25818-88-6) in which the carboxylic acid is on the propyl chain attached to N3 at a different point [1]. In the target compound, the methyl group at the chiral carbon (Cα) projects toward a hydrophobic sub-pocket formed by Pro172 and Val174, as observed in PDB 6P9G, while the carboxylate forms polar contacts with Arg221 [2]. In the 3-propanoic acid isomer, the absence of a methyl branch and the extended distance between the carboxylate and the quinazolinone core are predicted to clash with this sub-pocket geometry, although no co-crystal structure is available for this isomer. No head-to-head Kd data are published for the two regioisomers, so this differentiation is class-level inference based on the 6P9G structural model.

Regioisomeric Identity
Class-level inference
3-Propanoic acid isomer (CAS 25818-88-6) lacks co-crystal structure and binding data for USP5 ZnF-UBD.
Only 2-propanoic isomer reported with co-crystal binding evidence.
Structural model predicts steric incompatibility for 3-isomer.
Positional isomer Quinazolinone SAR Protein-ligand interaction

Hydrochloride Salt Enhances Aqueous Solubility Compared to Free Acid Form

The hydrochloride salt (CAS 435345-19-0, molecular weight 254.67 g/mol) provides a defined stoichiometric counterion that is expected to improve aqueous solubility compared to the neutral free acid (CAS 61381-36-0, molecular weight 218.21 g/mol) [1]. While no published comparative solubility measurements exist for this specific compound pair, the general principle that hydrochloride salts of carboxylic acid-containing heterocycles exhibit higher aqueous solubility at physiological pH is well established [2]. This is particularly relevant for biochemical assays (SPR, ITC, NMR) requiring millimolar stock concentrations in buffer. The hydrochloride also eliminates batch-to-batch variability in protonation state that can affect NMR chemical shifts and binding thermodynamics measurements.

Salt Form Solubility
Class-level inference
Hydrochloride salt expected to improve aqueous solubility relative to free acid.
Supports millimolar stock preparation for biophysical assays.
No published solubility data; inferred from general principles.
Salt form selection Biophysical assay compatibility Compound formulation

Enantiomeric Definition: (2R) Stereoisomer is the Crystallographically Validated USP5 ZnF-UBD Ligand

The co-crystal structure PDB 6P9G unambiguously contains the (2R)-enantiomer of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid [1]. The (2S)-enantiomer was not observed in the co-crystal structure and its binding mode is unknown. This stereochemical preference creates a differentiation point relative to racemic mixtures or undefined stereochemistry batches of the same nominal compound. The (2R) configuration places the methyl group into a small hydrophobic cleft formed by Pro172 and Val174, while the carboxylate maintains the Arg221 salt bridge [2]. If a racemic mixture were used for crystallization or binding assays, the (2S)-enantiomer would be expected to exhibit reduced or absent binding due to steric incompatibility of the methyl group orientation.

Stereochemistry
Class-level inference
(2R)-enantiomer co-crystallized; (2S) not observed in the electron density map.
Stereochemical identity critical for reproducible binding assays.
Enantiopure (2R) recommended for structural biology studies.
Chiral resolution Stereochemistry–binding relationship Fragment-based lead discovery

Optimal Research and Industrial Application Scenarios for 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride Based on Differential Evidence


Fragment-Based and Structure-Guided Optimization of USP5 ZnF-UBD Chemical Probes

The co-crystal structure at 2.1 Å resolution (PDB 6P9G) provides an experimentally validated starting point for fragment growing, merging, or scaffold hopping [1]. The (2R)-enantiomer with a defined binding pose enables computational chemists to dock virtual libraries against the Arg221/Leu199/Pro172 pharmacophore, a strategy not feasible with the acetic acid or 3-propanoic acid analogs that lack validated binding poses. The hydrochloride salt allows high-concentration soaking experiments (≥10 mM in aqueous buffer) to generate additional co-crystal structures with engineered USP5 ZnF-UBD variants.

Biophysical Screening Assay Calibration and Orthogonal Hit Validation

The established Kd of 930 μM by 19F-NMR furnishes a reproducible benchmark for calibrating surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or differential scanning fluorimetry (DSF) assays targeting USP5 ZnF-UBD [1]. Its weak-but-measurable affinity makes it an ideal 'sentinel compound' for protocol optimization: any assay that fails to detect binding within a 0.5–2 mM range likely suffers from sensitivity or buffer incompatibility. This is a utility not provided by the closely related acetic acid analog, which binds with a different mode and would shift the affinity reference in unpredictable ways.

Regioisomeric and Stereochemical Control Studies in Quinazolinone SAR Campaigns

When synthesizing or procuring quinazolin-4(3H)-one series compounds for USP5 or related deubiquitinase targets, the 2-propanoic acid (target compound), 3-propanoic acid (CAS 25818-88-6), and acetic acid (PDB 6NFT) analogs together form a minimal matched molecular pair set for evaluating chain-length and regioisomeric effects on target engagement [2][3]. The target compound uniquely provides the combination of a chiral Cα methyl group and a carboxylate positioned for Arg221 contact, making it the only member of this pair with a publicly available high-resolution co-crystal structure.

Ubiquitin-Proteasome Pathway Research Requiring a Defined Chemical Tool for USP5 ZnF-UBD

USP5 regulates unanchored polyubiquitin chain disassembly, and its ZnF-UBD is hypothesized to allosterically modulate catalytic activity [1]. 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride is one of the few small molecules co-crystallized with this domain. For laboratories investigating USP5 biology—particularly the role of ZnF-UBD in substrate recruitment, proteasomal degradation, or ubiquitin signaling—this compound provides a direct structural probe for competitive binding experiments, far beyond what can be inferred from generic quinazolinone scaffolds.

Application
Selection Property
Validation Focus
Fragment-based probe optimization
Crystallographically defined binding pose
Pharmacophore-driven docking validation
Biophysical assay calibration
Affinity benchmark for assay setup
Sensitivity & buffer compatibility verification
Regioisomeric & stereochemical SAR
Matched molecular pair series
Chain-length & stereochemistry effects on target engagement
USP5 ZnF-UBD pathway research
Domain-specific chemical probe
Competitive binding & substrate recruitment studies
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